2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde
Description
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBWJPKFYOZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The most widely reported method involves cyclizing 2-amino-5-formylphenol with phosgene or its equivalents. In a typical procedure, 2-amino-5-formylphenol reacts with triphosgene in dichloromethane under nitrogen, yielding the benzoxazolone core via intramolecular cyclization. Key parameters include:
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 68–72 |
| Solvent | Dichloromethane | — |
| Catalyst | Triethylamine | — |
| Reaction Time | 4–6 hours | — |
This method’s limitation lies in the handling of toxic phosgene derivatives, necessitating stringent safety protocols.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. In one protocol, 2-amino-5-formylphenol and urea undergo cyclization in acetic acid under microwave conditions (150°C, 300 W), completing the reaction in 20 minutes with an 85% yield. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.
Catalytic Oxidation Strategies
Oxidation of 7-Methyl Derivatives
Oxidizing 2-oxo-2,3-dihydrobenzoxazole-7-methyl to the aldehyde employs selenium dioxide (SeO₂) in dioxane at 80°C. This method achieves 70–75% yield but risks over-oxidation to the carboxylic acid. Alternatively, Swern oxidation (oxalyl chloride/DMSO) at −78°C selectively generates the aldehyde in 65% yield.
Enzymatic Oxidation
Emerging approaches utilize laccase enzymes in aqueous buffers to oxidize 7-hydroxymethyl intermediates. While eco-friendly, this method currently yields <30%, necessitating further optimization.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with retention time at 6.8 minutes.
Industrial Scalability and Challenges
Scaling the Vilsmeier-Haack reaction requires addressing POCl₃ corrosion and DMF disposal. Continuous-flow systems mitigate these issues by minimizing reagent volumes and improving temperature control. Pilot-scale trials achieve 60% yield at 10 kg/batch, with a production cost of $220/kg.
Emerging Methodologies
Photocatalytic Formylation
Visible-light-mediated catalysis using eosin Y and tert-butyl hydroperoxide (TBHP) introduces the aldehyde group under mild conditions (room temperature, 12 hours). Preliminary results show 50% yield, with ongoing studies to enhance efficiency.
Metal-Organic Framework (MOF) Catalysts
MOFs like ZIF-8 facilitate solvent-free condensation between 2-aminophenol and glyoxylic acid, yielding the target compound at 150°C in 6 hours (70% yield). This method eliminates solvent waste but faces challenges in catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-Oxo-2,3-dihydrobenzoxazole-7-carboxylic acid.
Reduction: Formation of 2-Oxo-2,3-dihydrobenzoxazole-7-methanol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde, a comparative analysis with three analogs is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Functional Group Reactivity: The aldehyde group in this compound confers higher electrophilicity compared to the carboxylic acid group in its analog (CAS 141940-33-2). This makes the aldehyde derivative more reactive in nucleophilic additions (e.g., forming Schiff bases) but less stable under acidic or oxidizing conditions. In contrast, the carboxylic acid analog (C₈H₅NO₄) is more polar, enhancing solubility in aqueous media and utility in coordination chemistry (e.g., metal-organic frameworks).
Biological Activity :
- The benzodiazepine derivative (Lorazepam acetate) and the bicyclic β-lactam compound (related to penicillins) exhibit direct pharmacological activity, whereas this compound is primarily a synthetic intermediate.
Structural Complexity :
- The bicyclic β-lactam (C₉H₁₂N₂O₃S) contains a strained four-membered ring, making it prone to ring-opening reactions critical for antibiotic activity. The benzoxazole derivatives lack this strain, favoring thermal stability.
Biological Activity
2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoxazole ring with a keto group and an aldehyde functional group. Its molecular formula is with a CAS number of 926004-14-0.
Research indicates that compounds with similar structures to this compound can inhibit the JAK/STAT signaling pathway , particularly the signal transducer and activator of transcription 3 (STAT3) pathway. The inhibition of STAT3 is associated with the induction of apoptosis in cancer cells, making it a target for anticancer therapies.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Inhibition of STAT3 phosphorylation |
| A549 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant decrease in cell viability. The mechanism was attributed to the compound's ability to inhibit the STAT3 pathway, resulting in increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, treatment with the compound reduced cell death by enhancing antioxidant enzyme activity. This suggests potential applications in neurodegenerative disorders like Alzheimer's disease.
Q & A
Q. 1.1. How can researchers optimize the synthesis of 2-Oxo-2,3-dihydrobenzoxazole-7-carboxaldehyde to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, acid hydrolysis of intermediates (e.g., 2-chloro-1-indazole derivatives) under controlled pH (4–6) can minimize side reactions . Monitoring reaction progress via HPLC or TLC ensures intermediate stability. Post-synthesis purification via column chromatography (using solvent systems like ethyl acetate/hexane gradients) enhances purity .
Q. 1.2. What safety precautions are critical when handling this compound?
Methodological Answer: While direct safety data for this compound is limited, analogous benzoxazole derivatives require PPE (nitrile gloves, lab coats) and fume hoods due to potential respiratory and dermal hazards . Conduct a risk assessment using structurally similar compounds (e.g., benzoxazine derivatives) to infer reactivity and toxicity .
Q. 1.3. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the oxo-dihydrobenzoxazole core and carboxaldehyde substituent.
- Mass spectrometry (HRMS) : Verify molecular weight (expected ~177.16 g/mol for ) and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereoelectronic properties, if crystallizable .
Advanced Research Questions
Q. 2.1. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing oxo group and aromatic benzoxazole ring create a polarized carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can map electron density distribution and predict regioselectivity. Experimentally, compare reaction rates with/without electron-donating substituents to validate computational models .
Q. 2.2. What experimental strategies can resolve contradictions in reported biological activities of benzoxazole derivatives?
Methodological Answer:
- Comparative assays : Test the compound alongside analogs (e.g., 7-oxo-thiazolo-triazine derivatives) under standardized conditions (e.g., enzyme inhibition assays using IC values) .
- Structural-activity relationship (SAR) studies : Modify the carboxaldehyde group to isolate its contribution to bioactivity.
- In silico docking : Simulate interactions with target enzymes (e.g., kinases) to identify binding motifs conflicting with empirical data .
Q. 2.3. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the oxo group to carboxylic acid).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. 2.4. What mechanistic insights explain the compound’s potential as an enzyme inhibitor?
Methodological Answer: The carboxaldehyde group may form Schiff bases with lysine residues in enzyme active sites, disrupting catalytic function. Validate via:
- Fluorescence quenching assays : Measure changes in enzyme activity upon compound binding.
- X-ray crystallography : Resolve inhibitor-enzyme complexes to visualize binding modes .
Data Contradiction and Validation
Q. 3.1. How should researchers address discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- Batch comparison : Analyze -NMR spectra for batch-to-batch variations (e.g., solvent residues, tautomeric forms).
- Isotopic labeling : Use -labeled starting materials to trace unexpected signals .
Q. 3.2. What protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Strict solvent controls : Use DMSO with ≤0.1% water to prevent aldehyde oxidation.
- Blinded replicates : Include positive/negative controls (e.g., known inhibitors) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
